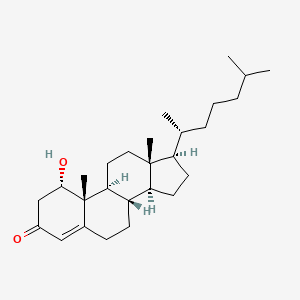

Cholest-4-en-3-one, 1-hydroxy-, (1a)-

Description

Steroid Structure and Biological Significance in Diverse Organisms

Steroids are a class of organic compounds characterized by a specific four-ring carbon skeleton. This core structure consists of three six-membered cyclohexane (B81311) rings and one five-membered cyclopentane (B165970) ring fused together. The biological activity of different steroids is determined by the functional groups attached to this core.

Steroids are fundamental to the biology of a vast range of organisms, from fungi and plants to animals. In mammals, they perform a multitude of critical functions. As hormones, such as testosterone (B1683101) and estrogen, they regulate reproduction and development. Corticosteroids, like cortisol, are involved in metabolism and immune responses. Cholesterol, perhaps the most well-known steroid, is an essential structural component of animal cell membranes, influencing their fluidity and integrity. It also serves as the metabolic precursor for the synthesis of all other steroid hormones, bile acids, and vitamin D.

Overview of Cholesterol Catabolism and Biotransformation Pathways

The breakdown and transformation of cholesterol are vital processes for maintaining cellular homeostasis and producing essential bioactive molecules. Cholesterol catabolism does not typically proceed to complete degradation for energy in mammals; instead, it is converted into other steroids that can be more easily excreted or that have specific biological roles.

A primary step in many cholesterol transformation pathways, particularly in microbial metabolism, is the conversion of cholesterol to Cholest-4-en-3-one. This process is generally catalyzed by the enzyme cholesterol oxidase, a flavoenzyme that performs both the oxidation of the 3β-hydroxyl group of cholesterol and the isomerization of the double bond from the B-ring (Δ5) to the A-ring (Δ4). nih.govnih.gov Cholest-4-en-3-one is a key intermediate in the synthesis of many other steroid compounds. nih.gov For instance, in certain bacteria, it is a crucial step in the anaerobic metabolism of cholesterol. nih.govresearchgate.net In humans, Cholest-4-en-3-one is recognized as a metabolite of cholesterol and has been studied for its potential effects on metabolic disorders. nih.govmdpi.com

Classification and Importance of Hydroxylated Steroid Intermediates

Hydroxylated steroids, often referred to as oxysterols when derived from cholesterol, are steroids that have had one or more hydroxyl (-OH) groups added to their carbon skeleton. This hydroxylation is a key modification that dramatically alters the properties and biological functions of the parent steroid. The addition of polar hydroxyl groups increases the water solubility of the otherwise hydrophobic steroid molecule, which can facilitate transport and excretion. nih.gov

Hydroxylation is typically carried out by a large family of enzymes known as cytochrome P450 monooxygenases (CYPs). nih.govnih.gov These enzymes can introduce hydroxyl groups at various positions on the steroid nucleus with high regio- and stereoselectivity. The position and stereochemical orientation (alpha, pointing down, or beta, pointing up) of the hydroxyl group are critical for determining the molecule's biological activity. For example, 7α-hydroxy-4-cholesten-3-one is a key intermediate in the synthesis of bile acids from cholesterol. wikipedia.orgmedchemexpress.com The hydroxylation at the 11α position is a vital step in the industrial production of corticosteroids. nih.gov Similarly, 1α-hydroxylation is the final activation step for vitamin D. researchgate.netwikipedia.org These hydroxylated intermediates are not merely metabolic byproducts but are often potent signaling molecules in their own right, regulating gene expression and various cellular processes. researchgate.netjmb.or.kr

Contextualizing Cholest-4-en-3-one, 1-hydroxy-, (1a)- within Steroid Research

Cholest-4-en-3-one, 1-hydroxy-, (1a)- is a specific, hydroxylated derivative of the common cholesterol metabolite, Cholest-4-en-3-one. The nomenclature indicates that a hydroxyl group has been added at the C-1 position of the steroid's A-ring, with an alpha (α) stereochemistry.

While Cholest-4-en-3-one is a well-documented intermediate, the (1α)-1-hydroxy variant is not extensively characterized in the scientific literature, suggesting it may be a rare metabolite or a novel synthetic compound. Its significance can be inferred from the function of 1α-hydroxylase enzymes in other contexts. The enzyme 1α-hydroxylase (CYP27B1) is critically important in the human body for catalyzing the synthesis of calcitriol, the active form of vitamin D, from its precursor. researchgate.netwikipedia.orgnih.gov In elasmobranchs (sharks and rays), 1α-hydroxycorticosterone is the primary corticosteroid, produced by a distinct 1α-hydroxylase, highlighting the evolutionary importance of this specific hydroxylation. umanitoba.ca

Therefore, (1α)-1-hydroxy-cholest-4-en-3-one would be the product of a 1α-hydroxylase enzyme acting on the substrate Cholest-4-en-3-one. The existence of such an enzyme and metabolite in nature would be of significant interest, potentially revealing new pathways in cholesterol metabolism. The compound could also be a target for chemical synthesis to allow for the exploration of its potential biological activities. cdnsciencepub.comnih.gov Research into such a molecule could provide insights into the substrate flexibility of known hydroxylases or lead to the discovery of novel enzymes. It represents a specific area of oxysterol chemistry that could hold potential for new therapeutic applications or as a biomarker for specific metabolic pathways.

Data Tables

Table 1: Physicochemical Properties of Cholest-4-en-3-one

| Property | Value |

| IUPAC Name | (8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

| Molecular Formula | C27H44O |

| Molecular Weight | 384.6 g/mol |

| CAS Number | 601-57-0 |

| Appearance | Solid |

| Melting Point | 79 - 82 °C |

| Synonyms | 4-Cholesten-3-one, Cholestenone, 3-Oxocholest-4-ene |

Data sourced from PubChem CID 91477. nih.gov

Table 2: Comparison of Related Hydroxylated Steroids

| Compound Name | Parent Compound | Position of Hydroxylation | Known Biological Role/Significance |

| 7α-Hydroxy-4-cholesten-3-one | Cholest-4-en-3-one | 7α | Key intermediate in bile acid synthesis; biomarker for bile acid malabsorption. wikipedia.orgmedchemexpress.com |

| 26-Hydroxycholest-4-en-3-one | Cholest-4-en-3-one | 26 | Intermediate in the initiation of sterol side-chain degradation in some bacteria. wikipedia.org |

| 1α,25-Dihydroxyvitamin D3 (Calcitriol) | Vitamin D3 derivative | 1α (and 25) | Active form of Vitamin D; crucial for calcium homeostasis and bone metabolism. researchgate.netwikipedia.org |

| 1α-Hydroxycorticosterone | Corticosterone | 1α | Primary corticosteroid hormone in elasmobranchs, involved in mineral regulation. umanitoba.ca |

| (1α)-1-Hydroxy-cholest-4-en-3-one | Cholest-4-en-3-one | 1α | Potential rare metabolite or synthetic oxysterol; biological role is currently uncharacterized. |

Structure

3D Structure

Properties

Molecular Formula |

C27H44O2 |

|---|---|

Molecular Weight |

400.6 g/mol |

IUPAC Name |

(1S,8S,9S,10R,13R,14S,17R)-1-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)22-11-12-23-21-10-9-19-15-20(28)16-25(29)27(19,5)24(21)13-14-26(22,23)4/h15,17-18,21-25,29H,6-14,16H2,1-5H3/t18-,21+,22-,23+,24+,25+,26-,27+/m1/s1 |

InChI Key |

DSJZBLQRMMDUAE-DCIFWVQBSA-N |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)C[C@@H]([C@]34C)O)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CC(C34C)O)C |

Origin of Product |

United States |

Biosynthetic and Enzymatic Pathways of Cholest 4 En 3 One Derivatives

Enzymatic Formation of Cholest-4-en-3-one from Cholesterol

The conversion of cholesterol to cholest-4-en-3-one is a critical initial step in the bacterial catabolism of cholesterol. mdpi.com This biotransformation is efficiently catalyzed by a single enzyme, cholesterol oxidase, which carries out a two-step reaction involving both oxidation and isomerization.

Role of Cholesterol Oxidases (e.g., from Rhodococcus sp.)

Cholesterol oxidases (EC 1.1.3.6) are flavoenzymes produced by various bacteria, with those from Rhodococcus species being extensively studied and utilized. rug.nl These enzymes are bifunctional, catalyzing both the oxidation of the 3β-hydroxyl group of cholesterol and the isomerization of the resulting intermediate. mdpi.comresearchgate.net The enzyme contains a flavin adenine (B156593) dinucleotide (FAD) cofactor, which is essential for its catalytic activity. researchgate.net The use of cholesterol oxidase in an aqueous/organic biphasic system has been explored to overcome the low water solubility of cholesterol, thereby enhancing the efficiency of cholest-4-en-3-one production. kopri.re.kr

Mechanisms of C-3 Oxidation and Double Bond Isomerization (Δ5 to Δ4)

The conversion of cholesterol to cholest-4-en-3-one by cholesterol oxidase proceeds through a coordinated two-step mechanism within the same active site:

Oxidation: The enzyme first catalyzes the oxidation of the 3β-hydroxyl group of cholesterol to a ketone group, forming the intermediate cholest-5-en-3-one. This reaction involves the transfer of electrons from cholesterol to the FAD cofactor, reducing it to FADH2. Molecular oxygen then reoxidizes the FADH2, producing hydrogen peroxide (H2O2) as a byproduct. nih.govabcam.com

Isomerization: The same enzyme then catalyzes the isomerization of the double bond from the Δ5 position (between carbons 5 and 6) to the thermodynamically more stable, conjugated Δ4 position (between carbons 4 and 5). nih.govresearchgate.net This results in the final product, cholest-4-en-3-one. The intermediate, cholest-5-en-3-one, has been identified in reactions, confirming this sequential mechanism. nih.gov

Interactive Data Table: Key Features of Cholesterol to Cholest-4-en-3-one Conversion

| Feature | Description | References |

| Enzyme | Cholesterol Oxidase (EC 1.1.3.6) | mdpi.comresearchgate.net |

| Source Organism Example | Rhodococcus sp. | rug.nl |

| Cofactor | Flavin Adenine Dinucleotide (FAD) | researchgate.net |

| Substrate | Cholesterol | mdpi.com |

| Intermediate | Cholest-5-en-3-one | nih.gov |

| Final Product | Cholest-4-en-3-one | mdpi.comresearchgate.net |

| Byproduct | Hydrogen Peroxide (H2O2) | nih.govabcam.com |

| Reaction 1 | Oxidation of C-3 hydroxyl group | nih.govabcam.com |

| Reaction 2 | Isomerization of Δ5 to Δ4 double bond | nih.govresearchgate.net |

Hydroxylation Reactions and Regio/Stereospecificity

Hydroxylation is a key reaction in modifying the biological activity of steroids. This process is often catalyzed by a superfamily of heme-containing enzymes known as cytochrome P450 monooxygenases (CYPs), which are capable of inserting an oxygen atom into non-activated C-H bonds with high regio- and stereospecificity. asm.orgnih.gov

General Principles of Steroid Hydroxylation by Cytochrome P450 Enzymes (CYPs) and other Hydroxylases

Cytochrome P450 enzymes are central to steroid metabolism. asm.org They function as part of an electron transport chain, typically requiring a reductase partner (like NADPH-cytochrome P450 reductase) to transfer electrons from a donor, such as NADPH. nih.gov The catalytic cycle of CYPs involves the binding of the steroid substrate, followed by the activation of molecular oxygen at the heme iron center. This leads to the formation of a highly reactive iron-oxo species that abstracts a hydrogen atom from the substrate, followed by a "rebound" of a hydroxyl group to the resulting carbon radical, yielding the hydroxylated steroid. nih.gov The specific position and stereochemistry (α or β) of the hydroxylation are determined by the architecture of the enzyme's active site, which precisely orients the substrate relative to the reactive oxygen species. asm.orgnih.gov

Besides CYPs, other classes of enzymes, such as molybdenum-containing dehydrogenases, can also catalyze steroid hydroxylation, although often through different mechanisms and in different environments (e.g., anaerobically). nih.gov

Proposed Enzymatic Mechanisms for 1-Hydroxylation of Cholest-4-en-3-one

While specific wild-type enzymes that catalyze the 1α-hydroxylation of cholest-4-en-3-one are not extensively documented, the reaction is of significant interest for the synthesis of valuable steroid derivatives. The mechanism for such a reaction would likely follow the general principles of CYP-catalyzed hydroxylation.

A proposed mechanism for the 1α-hydroxylation of cholest-4-en-3-one by a suitable P450 enzyme would involve:

Substrate Binding: Cholest-4-en-3-one enters the active site of the CYP enzyme. The specific amino acid residues within the active site orient the steroid's A-ring, positioning the C-1 position in close proximity to the heme iron.

Oxygen Activation: Following the established CYP catalytic cycle, molecular oxygen is activated, forming a potent ferryl-oxo (Fe(IV)=O) species.

Hydrogen Abstraction: The ferryl-oxo species abstracts a hydrogen atom from the 1α-position of the steroid. The stereospecificity of this step is crucial and is dictated by the enzyme's structure.

Hydroxyl Rebound: A hydroxyl group is then transferred from the iron center to the C-1 carbon radical, resulting in the formation of 1α-hydroxy-cholest-4-en-3-one.

Protein engineering and directed evolution have been successfully used to create P450 variants with novel hydroxylation capabilities. For instance, variants of CYP105A1 have been engineered to exhibit 1α-hydroxylation activity on vitamin D derivatives, demonstrating that the P450 scaffold can be adapted for this specific regioselectivity. researchgate.netnih.gov

Investigation of Specific Hydroxylases (e.g., Analogous to CYP7A1, CYP8B1, CYP125A1, Steroid C25 Dehydrogenase)

To understand the potential for 1-hydroxylation, it is informative to examine the established regio- and stereospecificity of known steroid hydroxylases that act on cholest-4-en-3-one or related structures. These enzymes demonstrate the principle of precise positional control in steroid modification.

CYP7A1 (Cholesterol 7α-hydroxylase): This enzyme is the rate-limiting step in the classic pathway of bile acid synthesis. Structural and functional studies have confirmed that CYP7A1 can bind and efficiently hydroxylate cholest-4-en-3-one, but it does so with high specificity at the 7α-position, producing 7α-hydroxy-cholest-4-en-3-one. nih.gov

CYP8B1 (Sterol 12α-hydroxylase): CYP8B1 acts downstream of CYP7A1 in the bile acid pathway. Its primary substrate is 7α-hydroxy-cholest-4-en-3-one, which it specifically hydroxylates at the 12α-position. nih.govuniprot.orgwikipedia.org It does not act directly on cholest-4-en-3-one for this purpose.

CYP125A1: This cytochrome P450 from Mycobacterium tuberculosis is a key enzyme in cholesterol metabolism necessary for host infection. Biochemical studies have shown that cholest-4-en-3-one is a physiological substrate for CYP125A1. The enzyme efficiently hydroxylates it, but at the C-27 position on the steroid side chain, initiating its degradation. nih.govnih.gov

Steroid C25 Dehydrogenase (S25DH): This is a molybdenum-containing enzyme from the anaerobic bacterium Sterolibacterium denitrificans. It catalyzes the oxygen-independent hydroxylation of steroids. Cholest-4-en-3-one is a substrate for S25DH, which introduces a hydroxyl group at the C-25 position of the side chain. researchgate.netnih.gov

The high specificity of these enzymes for positions other than C-1 underscores that dedicated enzymes, either naturally occurring or engineered, are required for 1α-hydroxylation. Bacteria from the genus Rhodococcus, known for their diverse steroid-transforming capabilities, including various hydroxylations, are promising sources for discovering or engineering enzymes with the desired 1α-hydroxylase activity. mdpi.comnih.govnih.gov Indeed, targeted mutagenesis of bacterial P450s has been shown to yield enzymes capable of producing compounds like 1α-hydroxyandrostenedione, highlighting the feasibility of this approach. nih.gov

Interactive Data Table: Regiospecificity of Investigated Steroid Hydroxylases

| Enzyme | Substrate(s) | Position of Hydroxylation | Organism Example | References |

| CYP7A1 | Cholesterol, Cholest-4-en-3-one | 7α | Human | nih.gov |

| CYP8B1 | 7α-hydroxy-cholest-4-en-3-one | 12α | Human | nih.govuniprot.orgwikipedia.org |

| CYP125A1 | Cholesterol, Cholest-4-en-3-one | C-27 (side chain) | Mycobacterium tuberculosis | nih.govnih.gov |

| Steroid C25 Dehydrogenase | Cholest-4-en-3-one | C-25 (side chain) | Sterolibacterium denitrificans | researchgate.netnih.gov |

Microbial Pathways for Steroid Biotransformation

Microorganisms have developed intricate and diverse metabolic pathways to utilize steroids, such as cholesterol, as carbon and energy sources. These pathways involve a series of enzymatic reactions that modify the steroid nucleus, leading to the formation of various derivatives, including hydroxylated forms of cholest-4-en-3-one. The study of these microbial biotransformation routes is crucial for understanding the environmental fate of steroids and for harnessing these biocatalytic systems for the production of valuable steroid-based pharmaceuticals.

Anoxic and Oxic Cholesterol Metabolism in Bacteria (e.g., Sterolibacterium denitrificans, Mycobacterium tuberculosis)

Bacteria have evolved distinct strategies for cholesterol metabolism depending on the availability of oxygen. These pathways, while different in their initial steps, often converge on common intermediates, highlighting the metabolic versatility of these microorganisms.

Sterolibacterium denitrificans , a facultative anaerobic bacterium, is capable of metabolizing cholesterol under both anoxic (denitrifying) and oxic conditions. nih.govnih.gov A remarkable feature of this bacterium is its ability to employ its anoxic metabolic pathway even in the presence of oxygen, providing it with significant metabolic flexibility. nih.govnih.gov

Under anoxic conditions, the metabolism of cholesterol in S. denitrificans is initiated by the enzyme cholesterol dehydrogenase/isomerase (AcmA), which catalyzes the oxidation of cholesterol to cholest-5-en-3-one, followed by isomerization to cholest-4-en-3-one . nih.govresearchgate.net Subsequently, cholest-4-en-3-one can be further oxidized by cholest-4-en-3-one-Δ1-dehydrogenase (AcmB) to cholesta-1,4-dien-3-one (B1207908). nih.govresearchgate.net The anoxic pathway in S. denitrificans also involves an unprecedented oxygen-independent hydroxylation of the steroid side chain, where water serves as the oxygen donor. nih.gov

| Step | Substrate | Enzyme | Product | Condition |

| 1 | Cholesterol | Cholesterol dehydrogenase/isomerase (AcmA) | Cholest-4-en-3-one | Anoxic/Oxic |

| 2 | Cholest-4-en-3-one | Cholest-4-en-3-one-Δ1-dehydrogenase (AcmB) | Cholesta-1,4-dien-3-one | Anoxic/Oxic |

Mycobacterium tuberculosis , the causative agent of tuberculosis, can utilize host-derived cholesterol as a carbon and energy source during infection. This ability is crucial for its survival and pathogenesis. The oxic cholesterol catabolic pathway in M. tuberculosis involves a number of enzymes that degrade the steroid nucleus. While the complete pathway is complex, the initial steps involve the conversion of cholesterol to cholest-4-en-3-one . This transformation is a critical entry point into the intricate network of steroid degradation in this pathogen.

Enzymology of Microbial Steroid Dehydrogenases and Hydroxylases

The biotransformation of steroids in microorganisms is orchestrated by a diverse array of enzymes, with steroid dehydrogenases and hydroxylases playing pivotal roles in the modification of the steroid core, including the formation of hydroxylated cholest-4-en-3-one derivatives.

Microbial Steroid Dehydrogenases , particularly 3-ketosteroid Δ1-dehydrogenases (KSTDs), are FAD-dependent enzymes that introduce a double bond between the C1 and C2 atoms of the A-ring of 3-ketosteroid substrates. nih.govnih.gov This reaction is a key step in the degradation of the steroid nucleus and is of significant interest for the production of steroid-based drugs. nih.gov The crystal structure of KSTD from Rhodococcus erythropolis has revealed a two-domain structure with an FAD-binding domain and a catalytic domain. nih.gov The proposed catalytic mechanism involves a stereospecific trans-diaxial elimination of a proton and a hydride ion from the C1 and C2 positions of the steroid substrate. nih.gov

Microbial Steroid Hydroxylases are a diverse group of enzymes that introduce hydroxyl groups at various positions on the steroid skeleton. This hydroxylation can significantly alter the biological activity of the steroid molecule. koreascience.kr Bacterial steroid hydroxylases can be broadly categorized into three classes of metalloenzymes: cytochromes P450 (CYPs), Rieske-type monooxygenases, and molybdenum-containing steroid C25 dehydrogenases. koreascience.kr

Bacterial CYPs are heme-containing monooxygenases that catalyze the hydroxylation of a wide range of substrates, including steroids. semanticscholar.orgresearchgate.net The catalytic cycle of CYPs involves the activation of molecular oxygen and the insertion of one oxygen atom into the substrate. The regioselectivity of hydroxylation is determined by the specific CYP enzyme. nih.govnih.gov For instance, different CYP families, such as CYP109, exhibit distinct patterns of steroid hydroxylation. nih.gov

| Enzyme Class | Prosthetic Group/Cofactor | General Function |

| 3-Ketosteroid Δ1-dehydrogenase | FAD | Introduction of a C1-C2 double bond |

| Cytochrome P450 | Heme | Monooxygenation (hydroxylation) |

| Rieske-type monooxygenase | [2Fe-2S] cluster, Fe(II) | Dihydroxylation/Monooxygenation |

| Molybdenum-containing dehydrogenase | Molybdopterin | Anaerobic hydroxylation |

Isolation and Characterization of Novel Biocatalysts for Hydroxylated Steroid Production

The search for novel biocatalysts with unique or improved steroid hydroxylation capabilities is an active area of research, driven by the demand for new and more efficient routes to valuable hydroxylated steroid compounds. Fungi, in particular, are a rich source of novel steroid hydroxylases. nih.govbohrium.com

Recent studies have led to the isolation and characterization of several new fungal cytochrome P450 enzymes with interesting steroid hydroxylation activities. For example, a novel fungal P450 from Fusarium graminearum was identified to have unique 12β-steroid hydroxylation activity, a reaction that is challenging to achieve through chemical synthesis. nih.gov Similarly, a new steroid 7-hydroxylase was identified from Curvularia sp. and functionally characterized in Pichia pastoris. This enzyme predominantly catalyzed the 7β-hydroxylation of androstane (B1237026) steroids. bohrium.com

The characterization of these novel biocatalysts often involves heterologous expression of the candidate gene in a suitable host, followed by in vivo or in vitro assays to determine substrate specificity and the regioselectivity of hydroxylation.

Table of Novel Fungal Steroid Hydroxylases

| Enzyme/Organism | Substrate(s) | Major Product(s) | Reference |

|---|---|---|---|

| P450 from Fusarium graminearum | Progesterone | 12β-hydroxyprogesterone | nih.gov |

| P450cur from Curvularia sp. | Androstadienedione (ADD), Dehydroepiandrosterone (DHEA) | 7β-hydroxy-ADD, 7β-hydroxy-DHEA | bohrium.com |

| CYP154C3-1 from Streptomyces sp. W2061 | Progesterone, other steroids | 16-hydroxylated products | semanticscholar.org |

The ongoing discovery and characterization of such novel biocatalysts expand the toolbox for the chemo-enzymatic synthesis of complex hydroxylated steroids, including derivatives of Cholest-4-en-3-one .

Metabolic Fates and Downstream Conversions of Hydroxylated Cholest 4 En 3 One Derivatives

Intermediary Roles in Steroid Metabolism

Hydroxylated cholest-4-en-3-one derivatives serve as key intermediates in various steroid metabolic pathways. The introduction of a hydroxyl group, such as at the 1α position, can prime the molecule for further conversions into a range of biologically active steroids.

While extensive research has focused on the metabolism of cholesterol and its more common hydroxylated derivatives, the specific conversion of (1α)-1-hydroxy-cholest-4-en-3-one to other oxysterols and steroid hormones is less characterized. However, by analogy to other steroid metabolic pathways, it is plausible that this compound could undergo further enzymatic modifications. For instance, bacterial cytochrome P450 enzymes are known to catalyze hydroxylation at various positions on the steroid nucleus, and targeted mutagenesis of these enzymes can lead to the formation of novel hydroxylated steroids, such as 1α-hydroxyandrostenedione. nih.gov

The initial step in the synthesis of all steroid hormones is the conversion of cholesterol to pregnenolone (B344588), a process that occurs in the mitochondria. numberanalytics.comwikipedia.orgnih.gov Pregnenolone then serves as the precursor for the synthesis of all other steroid hormones, including progestogens, corticosteroids, androgens, and estrogens. wikipedia.orgwikipedia.org The introduction of a 1α-hydroxyl group on the cholest-4-en-3-one backbone could potentially channel it into specific steroidogenic pathways, although the precise enzymes and resulting products are not well-documented.

The table below outlines key enzymes involved in steroid hormone synthesis that could potentially act on hydroxylated cholest-4-en-3-one derivatives.

| Enzyme | Function | Potential Role in Metabolizing (1α)-1-hydroxy-cholest-4-en-3-one |

| Cytochrome P450scc (Side-Chain Cleavage Enzyme) | Converts cholesterol to pregnenolone. numberanalytics.com | Could potentially act on a modified cholestane (B1235564) side chain. |

| 3β-hydroxysteroid dehydrogenase (3β-HSD) | Converts pregnenolone to progesterone. numberanalytics.com | May act on the A-ring if the 3-oxo group is reduced. |

| 17α-hydroxylase/17,20-lyase (CYP17A1) | Involved in the synthesis of glucocorticoids and sex steroids. | Could further modify the steroid nucleus or side chain. |

| Aromatase (CYP19A1) | Converts androgens to estrogens. | Could act on a C19 steroid derived from (1α)-1-hydroxy-cholest-4-en-3-one. |

The primary pathway for bile acid synthesis from cholesterol involves the formation of 7α-hydroxy-cholest-4-en-3-one as a key intermediate. wikipedia.orgnih.govnumberanalytics.comresearchgate.netnih.gov This molecule is generated from the 7α-hydroxylation of cholesterol by cholesterol 7α-hydroxylase (CYP7A1), followed by oxidation at the 3β-hydroxyl group and isomerization of the double bond. nih.govmetabolon.com Subsequently, 7α-hydroxy-cholest-4-en-3-one can be hydroxylated at the C-12 position by 7α-hydroxycholest-4-en-3-one 12α-hydroxylase (CYP8B1) to form 7α,12α-dihydroxycholest-4-en-3-one, a precursor to cholic acid. wikipedia.orgnih.govwikipedia.org In the absence of C-12 hydroxylation, 7α-hydroxy-cholest-4-en-3-one is converted to chenodeoxycholic acid. wikipedia.org

The role of (1α)-1-hydroxy-cholest-4-en-3-one as a direct precursor in bile acid synthesis has not been established. The substrate specificity of the enzymes involved in the canonical bile acid pathway, particularly CYP7A1 and CYP8B1, for a 1α-hydroxylated substrate is unknown. It is possible that the presence of the 1α-hydroxyl group could hinder or alter the subsequent hydroxylations at the C-7 and C-12 positions.

The following table summarizes the established pathway for bile acid synthesis from cholesterol, highlighting the key intermediates and enzymes.

| Precursor | Enzyme | Product | Subsequent Bile Acid |

| Cholesterol | Cholesterol 7α-hydroxylase (CYP7A1) | 7α-hydroxycholesterol | - |

| 7α-hydroxycholesterol | 3β-hydroxysteroid dehydrogenase | 7α-hydroxy-cholest-4-en-3-one | - |

| 7α-hydroxy-cholest-4-en-3-one | 7α-hydroxycholest-4-en-3-one 12α-hydroxylase (CYP8B1) | 7α,12α-dihydroxycholest-4-en-3-one | Cholic Acid |

| 7α-hydroxy-cholest-4-en-3-one | (No 12α-hydroxylation) | Further metabolic steps | Chenodeoxycholic Acid |

Degradation Pathways of the Steroid Nucleus and Side Chain

The complete degradation of the steroid molecule is primarily carried out by microorganisms. dtu.dknih.gov These pathways involve the cleavage of the steroid rings and the breakdown of the aliphatic side chain.

Bacterial degradation of the steroid nucleus typically proceeds via the 9,10-seco pathway. nih.govasm.org This pathway is initiated by oxidative attacks on the A-ring of the steroid. In the case of cholesterol, it is first converted to cholest-4-en-3-one. nih.gov A key subsequent step in many bacteria is the introduction of a double bond at the C-1 position by a 3-ketosteroid-Δ¹-dehydrogenase, resulting in cholesta-1,4-dien-3-one (B1207908). nih.govresearchgate.net This dehydrogenation is a critical step that facilitates the subsequent opening of the B-ring.

The presence of a 1α-hydroxyl group on cholest-4-en-3-one would likely influence this initial degradation step. The enzyme 3-ketosteroid-Δ¹-dehydrogenase acts on the A-ring, and a hydroxyl group at the adjacent C-1 position could affect substrate binding and catalysis.

The degradation of the cholesterol side chain in bacteria, such as Mycobacterium tuberculosis, occurs through a series of β-oxidation reactions, which are analogous to fatty acid degradation. nih.govacs.org This process involves the stepwise cleavage of carbon units from the side chain, leading to the formation of C19 steroids like androst-4-ene-3,17-dione (AD) and androsta-1,4-diene-3,17-dione (B159171) (ADD). uni-muenster.de

The degradation of the side chain of (1α)-1-hydroxy-cholest-4-en-3-one would likely follow a similar β-oxidation-like pathway. The modifications on the steroid nucleus, such as the 1α-hydroxyl group, are generally thought to not significantly impede the enzymatic machinery responsible for side-chain degradation, although specific studies on this substrate are lacking.

Stereochemical Implications in Metabolic Transformations

The metabolism of steroids is highly stereospecific, with enzymes often distinguishing between different stereoisomers of a substrate. Hydroxysteroid dehydrogenases (HSDHs), for example, are specific for both the position and the stereochemical orientation (α or β) of the hydroxyl group they act upon. nih.gov Microbial HSDHs are known to be involved in the reversible conversion of hydroxyl and keto groups at various positions on the steroid nucleus. nih.gov

Scientific Literature Lacks Data on the Metabolic Fate of (1α)-Hydroxy-Cholest-4-en-3-one

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the metabolic pathways and enzymatic interactions of the specific steroid derivative, Cholest-4-en-3-one, 1-hydroxy-, (1a)-. While the broader field of steroid metabolism is well-documented, specific research detailing the enantiomeric and diastereomeric fate of this 1α-hydroxylated compound, and the influence of its stereochemistry on enzyme substrate specificity, is not present in the accessible scientific record.

The process of 1α-hydroxylation is a known biochemical reaction, most notably in the biosynthesis of the active form of vitamin D, 1,25-dihydroxyvitamin D3, which is catalyzed by the enzyme 1α-hydroxylase (CYP27B1). This enzyme introduces a hydroxyl group at the 1α position of 25-hydroxyvitamin D. However, the subsequent metabolic fate of steroids bearing a 1α-hydroxyl group on a cholestane backbone, such as (1α)-hydroxy-cholest-4-en-3-one, remains uncharacterized.

Scientific inquiry into the metabolism of steroids typically involves identifying the downstream conversion products and the enzymes responsible for these transformations. This includes processes like oxidation, reduction, and conjugation, which are crucial for the deactivation and excretion of steroid hormones and their metabolites. The stereochemistry of hydroxyl groups on the steroid nucleus is a critical determinant of enzyme-substrate interactions, often dictating the rate and pathway of metabolism.

Despite the importance of stereochemistry in steroid metabolism, there is no specific data available that addresses the following for (1α)-hydroxy-cholest-4-en-3-one:

Chemical Synthesis and Derivatization Strategies

Total Synthesis of Hydroxylated Cholest-4-en-3-one Structures

Total synthesis provides a pathway to complex molecules from simpler, often achiral, starting materials. While a complete total synthesis of 1α-hydroxy-cholest-4-en-3-one is not extensively documented as a singular target, the methodologies for constructing the core steroidal framework and introducing the necessary functional groups are well-established in the field of steroid chemistry. byjus.com

The total synthesis of a complex steroid like 1α-hydroxy-cholest-4-en-3-one is a multi-step endeavor. researchgate.net Such a synthesis would involve the initial construction of the tetracyclic steroid nucleus, followed by the stereocontrolled introduction of various functional groups.

A plausible synthetic strategy could involve the initial formation of a cholesta-1,4-dien-3-one (B1207908) intermediate. The introduction of the 1α-hydroxyl group could then be achieved through a subsequent hydroxylation step. For instance, a known three-step procedure for 1α-hydroxylation has been applied to 1,4-dien-3-one steroid structures in the synthesis of 1α,24-dihydroxycholesterol. documentsdelivered.comwikipedia.org This method highlights a viable route for introducing the 1α-hydroxy group onto a pre-formed dienone system.

A critical transformation in the synthesis of cholest-4-en-3-one and its derivatives is the conversion of the 3β-hydroxy-Δ⁵-steroid system, characteristic of cholesterol, into the α,β-unsaturated ketone (enone) functionality of the 4-en-3-one system. The Oppenauer oxidation is a classic and effective method for this purpose. wikipedia.orgmychemblog.com

The Oppenauer oxidation utilizes an aluminum alkoxide, such as aluminum isopropoxide or aluminum tert-butoxide, as a catalyst in the presence of a hydride acceptor, typically a ketone like acetone (B3395972) or cyclohexanone. byjus.comresearchgate.net This reaction is highly selective for the oxidation of secondary alcohols to ketones. wikipedia.org In the context of a Δ⁵-steroid like cholesterol, the oxidation of the 3β-hydroxyl group is accompanied by the migration of the double bond from the C5-C6 position to the C4-C5 position, yielding the thermodynamically more stable conjugated 4-en-3-one system. wikipedia.orgresearchgate.net This method is valued for its mild conditions, which preserve other sensitive functional groups within the molecule. wikipedia.org

For the synthesis of 1α-hydroxy-cholest-4-en-3-one, this oxidation would ideally be performed on a 1α,3β-dihydroxy-cholest-5-ene precursor. The challenge in such a transformation lies in the selective oxidation of the 3β-hydroxyl group without affecting the 1α-hydroxyl group. This would necessitate the use of a protecting group on the 1α-hydroxyl, as discussed in the following section.

In the multi-step synthesis of complex molecules like 1α-hydroxy-cholest-4-en-3-one, the use of protecting groups is essential to prevent unwanted side reactions at reactive functional groups. uchicago.edulibretexts.org The 1α- and 3β-hydroxyl groups on a cholestane (B1235564) scaffold have different reactivities that can be exploited for selective protection.

Commonly used protecting groups for hydroxyl functions in steroid chemistry include:

Silyl (B83357) ethers : Such as trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS), and triisopropylsilyl (TIPS). These are introduced by reacting the alcohol with the corresponding silyl chloride in the presence of a base like imidazole. Their stability to various reaction conditions and ease of removal (typically with fluoride (B91410) ion sources like TBAF or under acidic conditions) make them highly versatile. google.com

Esters : Such as acetate (B1210297) (Ac) or benzoate (B1203000) (Bz) esters. These are formed by reaction with an acid chloride or anhydride. They are stable to neutral and acidic conditions but can be cleaved by base-catalyzed hydrolysis. highfine.com

Ethers : Such as benzyl (B1604629) (Bn) ethers, which are stable to a wide range of conditions but can be removed by hydrogenolysis. libretexts.org

In the context of synthesizing 1α-hydroxy-cholest-4-en-3-one from a dihydroxy precursor, a typical strategy would involve the selective protection of the 1α-hydroxyl group. Subsequently, the 3β-hydroxyl group would be oxidized to the ketone with concomitant isomerization of the double bond to the C4-C5 position. The final step would be the deprotection of the 1α-hydroxyl group to yield the target compound. The choice of protecting group is critical and must be compatible with the conditions of the oxidation step. For instance, a silyl ether could be a suitable choice for protecting the 1α-hydroxyl group during an Oppenauer oxidation.

Semi-synthetic Routes from Cholesterol and its Derivatives

Cholesterol is an abundant and relatively inexpensive starting material for the synthesis of a vast array of steroids. A semi-synthetic route to 1α-hydroxy-cholest-4-en-3-one from cholesterol is a practical and economically viable approach.

A plausible multi-step pathway from cholesterol could be envisioned as follows:

Introduction of the 1α-hydroxyl group : This is a challenging but achievable transformation. It could potentially be accomplished through a sequence involving the formation of a Δ¹-double bond followed by stereoselective epoxidation and subsequent ring-opening.

Protection of the 1α-hydroxyl group : As discussed previously, a suitable protecting group would be installed to mask the 1α-hydroxyl group from the subsequent oxidation step.

Oppenauer Oxidation : The protected 1α-hydroxycholesterol derivative would then be subjected to Oppenauer oxidation to convert the 3β-hydroxy-Δ⁵ system to the 4-en-3-one moiety.

Deprotection : The final step would be the removal of the protecting group from the 1α-position to afford 1α-hydroxy-cholest-4-en-3-one.

This strategic sequence of reactions highlights the interplay of functional group manipulation, protection/deprotection strategies, and regioselective reactions that are central to modern steroid synthesis.

Biocatalytic and Chemoenzymatic Synthetic Methods

Biocatalysis offers a powerful alternative to traditional chemical synthesis, often providing high selectivity and milder reaction conditions. Enzymes, particularly from microbial sources, have been extensively explored for steroid transformations. researchgate.netresearchgate.net

The bioconversion of cholesterol to cholest-4-en-3-one is a well-established process, primarily utilizing the enzyme cholesterol oxidase (COD). researchgate.netnih.gov This enzyme catalyzes the oxidation of the 3β-hydroxyl group of cholesterol to a ketone and the isomerization of the Δ⁵ double bond to the Δ⁴ position in a single step. nih.gov

A variety of microorganisms have been identified that produce cholesterol oxidase and can be used for this biotransformation, including species from the genera Rhodococcus, Bacillus, and Sterolibacterium. nih.govnih.gov

The enzymatic production of cholest-4-en-3-one can be carried out using whole-cell systems or with the isolated and purified enzyme. nih.gov To overcome the low aqueous solubility of cholesterol, these reactions are often performed in aqueous-organic biphasic systems, which enhance substrate availability to the enzyme and can simplify product recovery. nih.gov

While the enzymatic production of the parent compound, cholest-4-en-3-one, is highly efficient, the direct biocatalytic 1α-hydroxylation of this molecule is less common. However, the broader field of biocatalysis has seen the successful use of cytochrome P450 monooxygenases for the specific hydroxylation of various positions on the steroid nucleus. researchgate.netdiva-portal.org For instance, renal sterol 27-hydroxylase (CYP27A) has been shown to play a role in the 1α-hydroxylation of 25-hydroxyvitamin D3. diva-portal.org The discovery or engineering of a specific P450 enzyme capable of selectively hydroxylating the 1α-position of cholest-4-en-3-one could provide a direct and efficient chemoenzymatic route to the target molecule.

Below is an interactive table summarizing the key enzymes and their roles in the synthesis of cholest-4-en-3-one and its hydroxylated analogs.

| Enzyme/Method | Starting Material | Product | Key Transformation |

| Oppenauer Oxidation | Cholesterol (or 1α-hydroxycholesterol derivative) | Cholest-4-en-3-one (or 1α-hydroxy-cholest-4-en-3-one derivative) | Oxidation of 3β-OH and isomerization of Δ⁵ to Δ⁴ |

| Cholesterol Oxidase (COD) | Cholesterol | Cholest-4-en-3-one | Oxidation of 3β-OH and isomerization of Δ⁵ to Δ⁴ |

| Cytochrome P450 Monooxygenases | Steroid nucleus | Hydroxylated steroid | Regio- and stereoselective C-H bond hydroxylation |

Development of Biphasic Systems for Enhanced Production

In a typical setup, an organic solvent that is biocompatible and has a high capacity for dissolving sterols is selected. The product, Cholest-4-en-3-one, 1-hydroxy-, (1α)-, can then be conveniently recovered from the organic phase. la-press.org Research into the production of the parent compound, Cholest-4-en-3-one, using cholesterol oxidase from Rhodococcus sp. has demonstrated the effectiveness of this strategy. nih.govla-press.org The enzyme converts cholesterol to Cholest-4-en-3-one at the interface of the two phases, a principle that is directly applicable to subsequent hydroxylation steps. nih.gov The choice of the organic solvent is critical for optimizing both the enzymatic activity and the stability of the biocatalyst.

This table is generated based on principles of biphasic systems for steroid biotransformations.

Genetic Engineering of Microorganisms for Specific Hydroxylase Expression

The introduction of a hydroxyl group at the 1α position of the steroid nucleus is a highly specific reaction catalyzed by the enzyme 1α-hydroxylase, a mitochondrial cytochrome P450 enzyme (CYP1A1). nih.govnih.gov The gene encoding this enzyme is a primary target for genetic engineering to develop microbial strains capable of efficiently producing 1α-hydroxylated steroids. The cloning of the 1α-hydroxylase gene has been a significant breakthrough, allowing for its expression in suitable microbial hosts like bacteria or yeast. nih.gov

Genetic engineering strategies involve inserting the 1α-hydroxylase gene into an expression vector, which is then introduced into a host microorganism. This allows for the high-level production of the recombinant enzyme. The host's metabolic pathways can also be modified to ensure a sufficient supply of cofactors required for the hydroxylase activity. The expression of the 1α-hydroxylase gene is tightly regulated in its native environment by factors such as parathyroid hormone (PTH) and 1,25-dihydroxyvitamin D3. tandfonline.comtandfonline.compnas.org Understanding these regulatory mechanisms is crucial for optimizing enzyme expression in a heterologous host. By placing the gene under the control of a strong, inducible promoter, researchers can control the timing and level of enzyme production, maximizing the yield of Cholest-4-en-3-one, 1-hydroxy-, (1α)-.

Table 2: Key Genes and Regulatory Factors in 1α-Hydroxylation

| Gene/Factor | Function | Impact on Production |

|---|---|---|

| 1α-hydroxylase (CYP1A1) | Catalyzes the 1α-hydroxylation of the steroid ring | Direct synthesis of the target compound |

| Parathyroid Hormone (PTH) | Upregulates gene expression | Can be used as a model for inducing promoter systems |

| Vitamin D Receptor (VDR) | Mediates negative feedback regulation | Understanding its binding sites helps in designing expression constructs that avoid repression |

Synthesis of Analogs and Isotope-Labeled Derivatives for Research (e.g., Cholest-4-en-3-one-d7)

The synthesis of analogs and isotope-labeled derivatives of Cholest-4-en-3-one, 1-hydroxy-, (1α)- is essential for a variety of research applications, including metabolic studies, bio-imaging, and use as internal standards for quantitative mass spectrometry. nih.gov The introduction of stable isotopes like deuterium (B1214612) (²H) or radioactive isotopes such as tritium (B154650) (³H) allows for the precise tracking and quantification of the molecule in complex biological systems.

One common strategy for preparing deuterated analogs involves using deuterated reagents at specific steps in the synthesis. For example, to create side-chain deuterated analogs like Cholest-4-en-3-one-d6, starting materials with a 26,26,26,27,27,27-hexadeuterio substitution can be employed. nih.gov Subsequent enzymatic or chemical steps, such as oxidation with cholesterol oxidase to form the Δ4-3-one system and microbial 1α-hydroxylation, would yield the desired labeled product. nih.gov Similarly, tritiated derivatives can be synthesized, for instance, by the reduction of a suitable precursor with a tritiated reducing agent like sodium borotritide (NaB³H₄). researchgate.net These labeled compounds are invaluable for isotope dilution mass spectrometry, enabling accurate quantification of their non-labeled counterparts in biological samples. nih.gov

Table 3: Examples of Synthesized Analogs and Labeled Derivatives of Cholest-4-en-3-one and Related Steroids

| Compound Name | Label/Modification | Purpose |

|---|---|---|

| Cholest-4-en-3-one-d6 | Hexadeuterio (²H₆) substitution on the side chain | Internal standard for mass spectrometry |

| [3α-³H]Cholesta-5,8-dien-3β-ol | Tritium (³H) at the 3α position | Tracer for metabolic studies |

| 25,26,26,26,27,27,27-heptafluoro (F7) cholesterol analogs | Heptafluoro substitution on the side chain | Research standards and tracers |

Analytical Methodologies for Identification and Quantification in Research Samples

Chromatographic Techniques

Chromatography is a fundamental technique for the separation of Cholest-4-en-3-one, 1-hydroxy-, (1a)- from complex mixtures, a critical prerequisite for its accurate quantification and characterization.

High-Performance Liquid Chromatography (HPLC) stands as a robust and widely employed method for the analysis of Cholest-4-en-3-one, 1-hydroxy-, (1a)-. Its versatility allows for both normal-phase and reversed-phase separations, accommodating the specific polarity of the analyte and the sample matrix. In reversed-phase HPLC, a nonpolar stationary phase is typically used with a polar mobile phase, allowing for the effective separation of steroids based on their hydrophobicity.

The utility of HPLC extends to the analysis of various oxysterols, including related cholestane (B1235564) derivatives. For instance, methods have been developed for the simultaneous determination of multiple vitamin D metabolites and other steroids in biological samples, showcasing the resolving power of this technique. The choice of detector, most commonly a UV detector set at a wavelength appropriate for the α,β-unsaturated ketone chromophore in the A-ring of the steroid, is crucial for sensitive detection.

For quantitative analysis, a calibration curve is constructed using standards of known concentration. The peak area of the analyte in the sample is then compared to this curve to determine its concentration. The precision and accuracy of HPLC methods make them suitable for a wide range of research applications.

Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is another powerful tool for the analysis of steroids, including Cholest-4-en-3-one, 1-hydroxy-, (1a)-. Prior to GC analysis, a derivatization step is often necessary to increase the volatility and thermal stability of the steroid. This typically involves the conversion of hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.

The derivatized sample is then introduced into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" of the molecule, allowing for its unambiguous identification.

GC-MS offers high sensitivity and selectivity, making it particularly useful for the analysis of complex biological samples where the concentration of the analyte may be low. The fragmentation patterns observed in the mass spectrum can also provide valuable structural information.

Mass Spectrometry (MS) Applications

Mass spectrometry is an indispensable tool for the structural elucidation and sensitive detection of Cholest-4-en-3-one, 1-hydroxy-, (1a)-.

The coupling of liquid chromatography with mass spectrometry (LC-MS) combines the separation power of HPLC with the high sensitivity and specificity of mass detection. This technique is particularly well-suited for the analysis of oxysterols, which are often present in low concentrations in biological matrices.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. This capability is invaluable for confirming the identity of Cholest-4-en-3-one, 1-hydroxy-, (1a)- and for distinguishing it from other compounds with the same nominal mass. The high mass accuracy of HRMS significantly increases the confidence in compound identification, especially in complex samples where multiple components may have similar retention times.

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure of Cholest-4-en-3-one, 1-hydroxy-, (1a)-. While often used in conjunction with separation techniques, they can also be used for the characterization of purified standards. The data obtained from these methods are crucial for the unambiguous confirmation of the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Elucidation

No specific ¹H-NMR or ¹³C-NMR spectral data for Cholest-4-en-3-one, 1-hydroxy-, (1a)- were found in the searched resources. Structural elucidation of steroids by NMR is a complex process where the chemical shifts and coupling constants of each proton and carbon are highly dependent on the exact stereochemistry. The introduction of a hydroxyl group at the 1α position would significantly influence the spectral data of the A-ring and adjacent protons and carbons, making it impossible to extrapolate from other isomers.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Specific IR and UV-Vis spectroscopic data for Cholest-4-en-3-one, 1-hydroxy-, (1a)- are not available in the reviewed literature. While general characteristic absorption bands could be predicted (e.g., O-H stretch, C=O stretch, C=C stretch in IR; π→π* transition for the enone system in UV-Vis), precise experimental values and spectra are necessary for accurate identification and functional group analysis.

Electrocatalytic and Enzyme-Linked Assays for Activity Measurement

No specific electrocatalytic or enzyme-linked assays developed for the measurement of Cholest-4-en-3-one, 1-hydroxy-, (1a)- activity were identified. Research on assays for steroid molecules is often highly specific to the compound and its biological context.

Based on a comprehensive review of available scientific literature, there is currently insufficient specific research data on Cholest-4-en-3-one, 1-hydroxy-, (1a)- to generate the detailed article as outlined in the request.

The provided outline requires in-depth, scientifically accurate information for multiple specific biological roles and research applications. However, the existing body of research predominantly focuses on other isomers of this compound, such as 7α-hydroxy-4-cholesten-3-one , or the parent compound, Cholest-4-en-3-one .

Consequently, detailed findings regarding the specific role of the 1α-hydroxy isomer as a biochemical intermediate, its interactions with PXR and TGF-β signaling pathways, its influence on cell biology, its application in animal models for metabolic research, its potential as a biomarker, and its role in host-microbiota metabolism are not sufficiently documented in the current scientific literature to meet the requirements of the requested article.

To maintain scientific accuracy and adhere strictly to the subject specified, the article cannot be generated at this time.

Advanced Research Directions and Future Perspectives

Elucidation of Novel Enzymatic Systems for Stereoselective Hydroxylation

The introduction of a hydroxyl group at the 1α position of the steroid nucleus is a chemically challenging reaction that requires highly specific enzymatic catalysts. While various microbial cytochrome P450 enzymes (CYPs) are known to hydroxylate steroids at different positions, enzymes that specifically target the 1α position of the C27 cholestane (B1235564) skeleton are not well-characterized. asm.org A primary future objective is the discovery and characterization of novel enzymatic systems capable of this precise stereoselective hydroxylation.

Future research will likely focus on:

Microbial Bioprospecting: Systematic screening of diverse microbial genomes from bacteria, fungi, and archaea for putative steroid-hydroxylating enzymes. Fungal P450s, such as CYP260A1 which is known to convert C19 steroids at the 1α position, suggest that fungi are a promising source for enzymes that may act on the larger cholest-4-en-3-one substrate. asm.org

Functional Metagenomics: Screening metagenomic libraries from unique environments (e.g., cholesterol-rich soil, marine sediments) to identify novel hydroxylase genes from unculturable microorganisms.

Characterization of New Enzyme Families: Moving beyond the well-studied P450s to investigate other enzyme classes, such as non-heme iron-dependent oxygenases, which may possess the desired catalytic activity.

The discovery of such enzymes is the first step toward understanding the natural biosynthetic pathways that may produce (1α)-1-hydroxy-cholest-4-en-3-one and enabling its biotechnological production.

Engineering of Biocatalysts for Sustainable Production of Specific Oxysterols

Once a candidate enzyme for 1α-hydroxylation is identified, it is unlikely to be optimal for industrial-scale production. Therefore, a significant research effort will be directed toward the engineering of these biocatalysts to enhance their efficiency, stability, and selectivity for producing (1α)-1-hydroxy-cholest-4-en-3-one. This aligns with the broader goal of developing sustainable and green chemistry approaches for pharmaceutical synthesis. rsc.org

Key engineering strategies will include:

Rational Design: Utilizing the three-dimensional crystal structure of the target enzyme to identify key amino acid residues in the active site. nih.gov Site-directed mutagenesis of these residues can alter substrate binding and improve catalytic efficiency, as demonstrated with other steroid-hydroxylating P450s where mutations have led to significant increases in conversion rates. nih.govnih.gov

Directed Evolution: Employing random mutagenesis and high-throughput screening to evolve enzymes with desired properties, such as enhanced activity, altered substrate specificity, or improved stability under industrial process conditions.

Cofactor and Redox Partner Engineering: Modifying the enzyme to utilize alternative, less expensive cofactors like H₂O₂ instead of NADPH, which can make the process more economically viable. nih.govasm.org Additionally, optimizing the interaction between the hydroxylase and its electron-donating redox partners is crucial for maximizing catalytic turnover. frontiersin.org

The table below summarizes examples of protein engineering strategies applied to steroid-hydroxylating P450 enzymes, which could be adapted for a putative 1α-hydroxylase.

| Enzyme | Original Activity | Engineering Strategy | Outcome |

| CYP105D7 | Low conversion of testosterone (B1683101) | Rational Design (R70A/R190A mutations) | Greatly enhanced conversion rates for steroid hydroxylation. nih.gov |

| CYP154C2 | Low 2α-hydroxylation of steroids | Structure-Guided Rational Design (L88F/M191F mutations) | 46.5-fold enhanced conversion rate for androstenedione (B190577) while retaining high 2α-selectivity. nih.gov |

| CYP105D18 | H₂O₂-driven hydroxylation | Rational Design (F184A mutation in substrate access channel) | 1.36-fold increase in catalytic efficiency (kcat/Km) for testosterone. nih.govasm.org |

| CYP154C5 | 16α-hydroxylation of progesterone | Rational Design (F92A mutation) | Altered regioselectivity, yielding the 21-hydroxylated product in addition to the 16α-product. nih.gov |

This table is interactive and can be sorted by column.

Application of Omics Technologies (Proteomics, Metabolomics) to Map Hydroxylated Steroid Pathways

Understanding the complete biochemical pathway leading to and involving (1α)-1-hydroxy-cholest-4-en-3-one is essential. "Omics" technologies provide a powerful, systems-level approach to map these complex networks. nih.gov

Proteomics: In a microorganism or cell line identified to produce the target compound, quantitative proteomics can be used to compare the protein expression profiles under conditions of active production versus control conditions. Proteins that are significantly upregulated, such as specific P450s, dehydrogenases, or reductases, can be identified as candidate enzymes involved in the pathway.

Metabolomics: Mass spectrometry-based metabolomics is a powerful tool for identifying and quantifying a wide range of steroids and their metabolites in a biological sample. nih.gov By analyzing the steroid metabolome, researchers can definitively identify the presence of (1α)-1-hydroxy-cholest-4-en-3-one, track its formation from precursors like cholest-4-en-3-one, and discover other related intermediates or downstream products. nih.gov

Integrating these datasets—correlating the expression of specific enzymes with the appearance of particular metabolites—allows for the comprehensive reconstruction of the entire hydroxylation and metabolic pathway.

Development of High-Throughput Screening (HTS) Assays for Enzyme Modulators

Modulators of the 1α-hydroxylase enzyme—both inhibitors and activators—could be valuable as pharmacological tools or as therapeutic agents. Developing high-throughput screening (HTS) assays is crucial for discovering such molecules from large chemical libraries. nih.govresearchgate.net

Future research will focus on creating robust and sensitive HTS assays, which could include:

Cell-Based Reporter Assays: Engineering a host cell (e.g., yeast or a human cell line) to express the 1α-hydroxylase. The assay could be designed where the production of (1α)-1-hydroxy-cholest-4-en-3-one triggers a downstream signaling event, leading to the expression of a reporter gene (e.g., luciferase or β-galactosidase). This allows for a rapid, plate-based readout of enzyme activity.

Biochemical Assays: Developing in vitro assays that directly measure the enzymatic conversion of the substrate. This could involve fluorescently labeled substrates or detection systems that measure cofactor consumption or product formation.

These HTS platforms would enable the screening of thousands of compounds to identify hits that can then be further validated and characterized for their potential to modulate the biological pathways involving (1α)-1-hydroxy-cholest-4-en-3-one. nih.govbiorxiv.org

Structural Biology of Steroid-Modifying Enzymes

Structural biology provides an atomic-level understanding of how an enzyme recognizes its substrate and performs its catalytic function. nih.gov A critical goal for future research is to determine the high-resolution crystal structure of a 1α-hydroxylase, preferably in complex with its substrate, cholest-4-en-3-one. nih.gov

Such a structure would provide invaluable mechanistic insights, including:

Basis of Substrate Specificity: Revealing the precise hydrogen bonds and hydrophobic interactions within the active site that are responsible for binding the cholest-4-en-3-one molecule.

Mechanism of Stereoselectivity: Elucidating how the enzyme orients the substrate relative to the heme iron active center to ensure that hydroxylation occurs exclusively at the 1α position. For example, studies on CYP154C2 showed the distance between the C2 of testosterone and the heme iron was 4.6 Å, an appropriate distance for hydroxylation at that position. nih.gov

Blueprint for Rational Engineering: Providing a detailed map of the active site that can be used to guide protein engineering efforts (as described in section 7.2) to improve the enzyme's properties or even change its regioselectivity.

Exploration of Biological Activities in Non-Mammalian Systems or Cellular Models

While the precise biological functions of (1α)-1-hydroxy-cholest-4-en-3-one are unknown, the activities of its parent compound, cholest-4-en-3-one, provide clues for potential areas of investigation. Cholest-4-en-3-one has been shown to have anti-obesity and lipid-lowering effects in mice, and its oxime derivative has demonstrated neuroprotective properties. mdpi.com Future research should explore whether 1α-hydroxylation modifies these activities or confers novel ones.

The use of non-mammalian and cellular models offers powerful, scalable platforms for this exploration:

Cellular Models: A wide range of human or animal cell lines can be used to screen for biological activity. For example, adipocyte cell cultures could be used to test for effects on lipid metabolism, neuronal cell lines for neuroprotective or neurotoxic effects, and various cancer cell lines to screen for anti-proliferative activity.

Non-Mammalian Model Organisms:

Zebrafish (Danio rerio): The zebrafish model is excellent for high-throughput screening of small molecules to assess developmental toxicity, cardiovascular effects, and metabolic changes.

Roundworm (Caenorhabditis elegans): This model is well-suited for studying aging, stress resistance, and neurodegeneration, allowing for rapid assessment of the compound's impact on lifespan and healthspan.

These models allow for the rapid and cost-effective screening of a wide range of potential biological effects before moving to more complex mammalian studies.

Integration of in silico Modeling with Experimental Studies for Mechanistic Insights

Computational approaches are becoming indispensable in modern enzymology and drug discovery. Integrating in silico modeling with experimental work creates a powerful synergistic loop for gaining deep mechanistic insights. rsc.org

Future directions in this area include:

Homology Modeling: If a novel 1α-hydroxylase is identified but its crystal structure is not available, a homology model can be built based on the structures of related, known enzymes.

Molecular Docking: This technique can be used to predict how cholest-4-en-3-one binds within the active site of the modeled or crystallized enzyme. researchgate.net Docking studies can help rationalize substrate specificity and guide the design of mutations for enzyme engineering. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic movements of the enzyme and substrate over time, providing insights into how the substrate enters the active site, how the enzyme's conformation changes upon binding, and the stability of the enzyme-substrate complex. nih.gov

These computational predictions can then be tested experimentally (e.g., by creating the suggested mutants and measuring their activity). The experimental results, in turn, are used to refine and validate the computational models, leading to a more accurate and comprehensive understanding of the enzyme's mechanism.

Q & A

Q. What collaborative frameworks enhance research on cholest-4-en-3-one, 1-hydroxy-, (1α)-?

- Methodological Answer : Partner with computational chemists for molecular docking studies and synthetic biologists for enzyme engineering. Follow the “Ask, Research, Learn, Do” framework to iteratively refine hypotheses . Document workflows using platforms like GitHub or LabArchives to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.